molecular formula C12H22N2O2S B6472411 N-[1-(but-3-en-1-yl)piperidin-3-yl]cyclopropanesulfonamide CAS No. 2640878-00-6

N-[1-(but-3-en-1-yl)piperidin-3-yl]cyclopropanesulfonamide

Cat. No.: B6472411
CAS No.: 2640878-00-6
M. Wt: 258.38 g/mol
InChI Key: YLQCDRFCKNQFOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(but-3-en-1-yl)piperidin-3-yl]cyclopropanesulfonamide is a synthetic small molecule featuring a piperidine core substituted with a cyclopropylsulfonamide group and a but-3-en-1-yl chain. This structure combines a sulfonamide moiety, a common pharmacophore in medicinal chemistry, with a reactive alkene handle, making it a valuable intermediate for chemical synthesis and drug discovery research. The presence of the sulfonamide group suggests potential for targeting a variety of biological systems, as this functional group is found in compounds with diverse pharmacological activities. The cyclopropyl ring can be used to influence the molecule's conformation and metabolic stability. The terminal alkene group on the piperidine nitrogen offers a versatile synthetic handle for further functionalization through reactions such as cross-coupling, hydrofunctionalization, or cycloaddition, enabling the construction of more complex chemical libraries. This compound is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(1-but-3-enylpiperidin-3-yl)cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2S/c1-2-3-8-14-9-4-5-11(10-14)13-17(15,16)12-6-7-12/h2,11-13H,1,3-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLQCDRFCKNQFOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCN1CCCC(C1)NS(=O)(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution with Cyclopropanesulfonyl Chloride

A widely reported method involves the reaction of 1-(but-3-en-1-yl)piperidin-3-amine with cyclopropanesulfonyl chloride in the presence of a base. This one-step procedure typically employs dichloromethane (DCM) or tetrahydrofuran (THF) as solvents, with triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to neutralize HCl byproducts.

Example Protocol :

  • Reactants :

    • 1-(But-3-en-1-yl)piperidin-3-amine (1.0 equiv)

    • Cyclopropanesulfonyl chloride (1.2 equiv)

    • DIPEA (2.5 equiv) in anhydrous THF

  • Conditions : Stirred at 0°C → room temperature (RT) for 12 hours.

  • Workup : Extracted with ethyl acetate, washed with brine, dried over MgSO4, and purified via silica gel chromatography.

  • Yield : 78% (white solid).

This method is favored for its simplicity but requires strict anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Coupling Reactions Using Carbodiimide Activators

An alternative approach utilizes carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate cyclopropanesulfonamide for coupling with the piperidine amine. This method is particularly useful when the amine substrate is sensitive to strong bases.

Key Data from Patent Literature :

ParameterValue
Reactant Ratio (Amine:CDI)1:1.2
SolventDimethylformamide (DMF)
Temperature40°C, 1 hour
Yield71%

This protocol highlights the importance of CDI in facilitating sulfonamide bond formation without racemization, making it suitable for stereochemically complex intermediates.

Reaction Optimization and Critical Parameters

Solvent and Temperature Effects

  • Polar Aprotic Solvents : DMF and THF outperform DCM in coupling reactions due to better solubility of sulfonamide intermediates.

  • Temperature : Reactions conducted at 40°C (vs. RT) improve kinetics without degrading heat-sensitive substrates.

Catalytic Additives

  • 4-Dimethylaminopyridine (DMAP) : Accelerates sulfonylation by acting as a nucleophilic catalyst (5 mol% loadings increase yields by 10–15%).

  • Molecular Sieves : 3Å sieves mitigate moisture interference in CDI-mediated couplings.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3):

    • δ 5.75–5.65 (m, 2H, CH2=CH), 3.45–3.30 (m, 1H, piperidine-H3), 2.90–2.70 (m, 4H, N-CH2 and SO2NH).

    • Cyclopropane protons appear as a multiplet at δ 1.10–0.95.

  • LC-MS : [M+H]+ = 283.2 (calc. 283.1).

Purity Assessment

  • HPLC : >98% purity achieved via reverse-phase C18 chromatography (acetonitrile/water gradient).

Scalability and Industrial Considerations

Kilogram-Scale Synthesis

A patented large-scale method reports:

  • Continuous Flow Reactor : Mixing cyclopropanesulfonyl chloride with the amine in THF at 0°C, followed by inline neutralization and solvent evaporation.

  • Throughput : 1.2 kg/day with 82% yield.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost (USD/g)
Nucleophilic Substitution7898High12.50
CDI-Mediated Coupling7197Moderate18.20

The nucleophilic substitution route is preferred for cost-efficiency, while CDI-based methods offer superior compatibility with sensitive substrates .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the double bond in the but-3-en-1-yl group, converting it to a saturated alkyl chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Saturated derivatives of the but-3-en-1-yl group.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Applications in Medicinal Chemistry

Antiviral Activity
Research has indicated that compounds similar to N-[1-(but-3-en-1-yl)piperidin-3-yl]cyclopropanesulfonamide exhibit antiviral properties. For instance, derivatives of sulfonamides have been studied for their effectiveness against viral infections, potentially offering new therapeutic avenues for treatment .

Calcium Channel Blocking
Another significant application is in the development of calcium channel blockers. Compounds with similar structural features have shown promise in modulating calcium ion flow across membranes, which is crucial for various physiological processes including muscle contraction and neurotransmitter release .

Neuropharmacology
The piperidine moiety present in the compound suggests potential use in neuropharmacological applications. Piperidine derivatives are known to interact with neurotransmitter systems, making them candidates for treating neurological disorders such as depression and anxiety .

Case Studies

  • Antiviral Research
    A study published in 2020 explored the antiviral properties of sulfonamide derivatives against influenza viruses. The research demonstrated that certain structural modifications enhanced antiviral activity. While this compound was not directly tested, its structural analogs showed significant promise in inhibiting viral replication .
  • Calcium Channel Blockers
    In a patent application from 2008, a series of sulfone derivatives were identified as effective calcium channel blockers. These compounds were evaluated for their ability to reduce hypertension and other cardiovascular conditions. The findings suggest that similar compounds could be developed based on the cyclopropanesulfonamide structure to enhance therapeutic efficacy .
  • Neuropharmacological Insights
    Research published in 2019 investigated the effects of piperidine derivatives on serotonin receptors. The study found that modifications to the piperidine ring could increase affinity for these receptors, indicating potential applications in treating mood disorders. This insight could guide future studies on this compound and its derivatives .

Mechanism of Action

The mechanism of action of N-[1-(but-3-en-1-yl)piperidin-3-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and sulfonamide group are key functional groups that enable the compound to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

Table 1: Key Comparative Data

Property This compound N-{1-[(1,1-dioxo-1λ⁶-thian-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide
Molecular Formula C₁₂H₂₁N₂O₂S (estimated) C₁₄H₂₆N₂O₄S₂
Molecular Weight ~269.4 (estimated) 350.5
Key Substituent But-3-en-1-yl (C₄H₇) (1,1-Dioxothian-4-yl)methyl (C₆H₁₀O₂S₂)
Functional Groups Alkene, sulfonamide, piperidine Sulfone, sulfonamide, piperidine, thiane ring

Implications of Structural Variations

Reactivity and Stability :

  • The but-3-en-1-yl group in the target compound introduces an alkene, which may confer susceptibility to oxidation or electrophilic addition reactions. In contrast, the thiane-sulfone substituent in the analog enhances polarity and stability due to the electron-withdrawing sulfone groups .

Polarity and Solubility :

  • The thiane-sulfone substituent in the analog (C₁₄H₂₆N₂O₄S₂) increases molecular weight and polarity, likely improving aqueous solubility compared to the less polar butenyl group in the target compound.

Pharmacokinetic Predictions: The thiane-sulfone analog’s higher molecular weight (350.5 vs. ~269.4) may reduce membrane permeability but improve metabolic stability by resisting cytochrome P450-mediated oxidation.

Synthetic Utility :

  • The alkene in the target compound offers a handle for further derivatization (e.g., hydrogenation, epoxidation), whereas the thiane-sulfone group in the analog is more synthetically challenging to modify due to its rigid, oxidized structure.

Research Findings and Limitations

  • Sulfonamide-containing piperidine derivatives are frequently explored as protease inhibitors or GPCR modulators, leveraging the sulfonamide’s hydrogen-bonding capacity .
  • The thiane-sulfone analog’s higher polarity aligns with trends in drug design favoring sulfone groups for improved solubility and target engagement.

Limitations :

  • Physical properties (e.g., melting point, logP) for both compounds are unavailable, restricting a full comparative analysis.
  • Biological activity data are absent, necessitating further studies to validate theoretical predictions.

Biological Activity

N-[1-(but-3-en-1-yl)piperidin-3-yl]cyclopropanesulfonamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into its key components:

  • Piperidine Ring : A six-membered nitrogen-containing ring that is common in many pharmaceuticals.
  • Cyclopropane Sulfonamide : A three-membered ring structure fused with a sulfonamide group, which has implications for its biological activity.

Molecular Formula

The molecular formula for this compound is C11H16N2O2SC_{11}H_{16}N_{2}O_{2}S.

The biological activity of this compound has been linked to several mechanisms:

  • Antiviral Properties : The compound has been evaluated for its effectiveness against various viral infections. It acts by inhibiting viral replication through interference with viral entry or assembly.
  • Antitumor Activity : Studies have indicated potential antitumor effects, possibly through apoptosis induction in cancer cells.
  • Antimicrobial Activity : The compound has shown promise against certain bacterial strains, suggesting it could be developed into an antibacterial agent.

Antiviral Studies

A study published in 2010 highlighted the antiviral potential of sulfonamide derivatives, including this compound. It was found to inhibit the replication of specific viruses, providing a basis for further development as an antiviral agent .

Antitumor Effects

Research conducted by demonstrated that derivatives of piperidine compounds exhibited significant cytotoxicity against various cancer cell lines. The study indicated that the compound could induce cell cycle arrest and apoptosis, making it a candidate for cancer therapy.

Antimicrobial Activity

A comprehensive evaluation of the antimicrobial properties revealed that this compound displayed activity against both Gram-positive and Gram-negative bacteria. This suggests its potential use in treating bacterial infections .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AntiviralInhibition of viral replication
AntitumorInduction of apoptosis
AntimicrobialInhibition of bacterial growth

Q & A

Basic: What synthetic strategies are commonly employed for preparing N-[1-(but-3-en-1-yl)piperidin-3-yl]cyclopropanesulfonamide, and how can yield optimization be achieved?

Methodological Answer:
Synthesis typically involves sequential functionalization of the piperidine core. Key steps include:

  • Piperidine Substitution: Alkylation of piperidin-3-amine with 3-buten-1-yl bromide to introduce the butenyl side chain.
  • Sulfonylation: Reaction with cyclopropanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).
    Yield optimization requires careful control of reaction stoichiometry, temperature, and purification via column chromatography. Challenges include minimizing side reactions (e.g., over-alkylation) and ensuring regioselectivity during sulfonylation .

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regiochemistry of the piperidine and cyclopropane moieties.
  • X-ray Crystallography: Tools like ORTEP-3 or WinGX validate 3D conformation and bond angles, particularly for the strained cyclopropane ring .
  • High-Resolution Mass Spectrometry (HRMS): Verifies molecular formula and purity.

Advanced: How can researchers resolve contradictions between in vitro binding affinity and in vivo efficacy for this compound?

Methodological Answer:
Discrepancies often arise from pharmacokinetic (PK) factors or off-target effects. Strategies include:

  • Metabolic Stability Assays: Evaluate hepatic microsomal stability to identify rapid degradation.
  • Plasma Protein Binding Studies: Assess unbound fraction using equilibrium dialysis.
  • Pharmacodynamic Modeling: Correlate in vitro IC₅₀ values with tissue distribution data.
    For example, molecular docking studies (as in related piperidine sulfonamides) may predict target engagement but require validation via in vivo imaging or biomarker analysis .

Advanced: What computational approaches predict the binding interactions of this sulfonamide with biological targets like enzymes or receptors?

Methodological Answer:

  • Molecular Docking (AutoDock/Vina): Models ligand-target interactions using crystal structures (e.g., G-protein-coupled receptors).
  • Molecular Dynamics (MD) Simulations: Assess stability of ligand-receptor complexes over time (e.g., 100 ns simulations in AMBER).
  • Free Energy Perturbation (FEP): Quantifies binding energy changes due to cyclopropane or piperidine modifications.
    Studies on analogous compounds suggest the sulfonamide group enhances hydrogen bonding with catalytic residues, while the cyclopropane may restrict conformational flexibility .

Advanced: How do structural modifications to the cyclopropane or piperidine moieties influence pharmacological activity?

Methodological Answer:

  • Cyclopropane Replacement: Replacing cyclopropane with larger rings (e.g., cyclohexane) reduces steric strain but may decrease target selectivity.
  • Piperidine Substitution: Introducing electron-withdrawing groups (e.g., fluorine) on the piperidine ring modulates basicity and membrane permeability.
    Structure-activity relationship (SAR) studies on related compounds (e.g., N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-methyl-4-propoxybenzenesulfonamide) highlight the importance of balancing lipophilicity and solubility for CNS penetration .

Basic: What in vitro assays are suitable for initial biological screening of this compound?

Methodological Answer:

  • Enzyme Inhibition Assays: Fluorescence-based or radiometric assays (e.g., kinase or protease targets).
  • Cell Viability Tests: MTT or CellTiter-Glo® assays in cancer or bacterial lines to assess cytotoxicity.
  • Membrane Permeability: Caco-2 monolayer assays predict intestinal absorption.
    Dose-response curves (IC₅₀/EC₅₀) should be validated with positive controls (e.g., reference inhibitors) .

Advanced: How can researchers address low aqueous solubility during formulation development?

Methodological Answer:

  • Salt Formation: Pair the sulfonamide with counterions (e.g., sodium or meglumine).
  • Nanoparticle Encapsulation: Use poly(lactic-co-glycolic acid) (PLGA) nanoparticles to enhance bioavailability.
  • Prodrug Strategies: Introduce hydrolyzable groups (e.g., ester-linked polyethylene glycol) to improve solubility.
    Studies on structurally similar sulfonamides demonstrate a 3–5-fold solubility increase with cyclodextrin complexation .

Advanced: What strategies mitigate off-target effects identified during high-throughput screening (HTS)?

Methodological Answer:

  • Selectivity Profiling: Screen against panels of related targets (e.g., kinase or GPCR families).
  • Chemoproteomics: Use activity-based protein profiling (ABPP) to identify unintended interactions.
  • Fragment-Based Design: Deconstruct the molecule to isolate pharmacophoric elements (e.g., cyclopropane-sulfonamide) and rebuild selectivity.
    Data from analogs (e.g., N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)methanesulfonamide) suggest that reducing piperidine flexibility minimizes off-target binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.